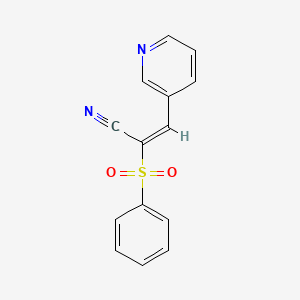

2-(Phenylsulfonyl)-3-(3-pyridyl)prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

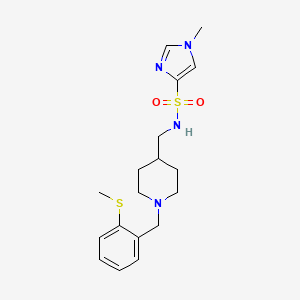

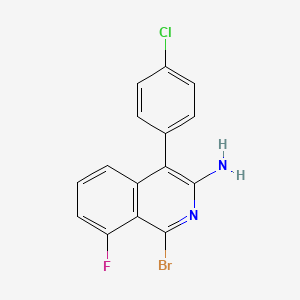

2-(Phenylsulfonyl)-3-(3-pyridyl)prop-2-enenitrile (2-PSP) is a synthetic compound that has been studied for its potential applications in science and research. It is a derivative of propenenitrile, a simple compound found in nature, and has a phenylsulfonyl and 3-pyridyl functional group attached to it. 2-PSP has been investigated for its potential use in chemical synthesis, as well as its potential applications in biological research.

Scientific Research Applications

Catalytic Meta Sulfonation of Phenylpyridines : One study describes the selective catalytic meta sulfonation of 2-phenylpyridines, which is facilitated by the 2-pyridyl group. This group enables the formation of a stable Ru-C(aryl) σ bond, leading to strong para-directing effects and allowing electrophilic aromatic substitution with sulfonyl chloride to yield a sulfone at the meta position relative to the chelating group. This process offers access to atypical regioselectivity in reactions involving chelation-assisted cyclometalation (Saidi et al., 2011).

Antimicrobial Applications : Another research synthesized novel pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety. These compounds, synthesized via a one-pot reaction strategy, demonstrated antimicrobial activities exceeding that of a reference drug. Interestingly, derivatives containing one sulfone group were more effective against bacteria and fungi than those with two sulfone groups (Alsaedi et al., 2019).

Synthesis of Pyridyl-dihydrobenzooxaphosphole Ligands : A study details the synthesis of electron-rich 2-substituted-6-(phenylsulfonyl)pyridines. The synthesized P-chiral pyridyl-dihydrobenzooxaphosphole ligands were used in the Ir-catalyzed asymmetric hydrogenation of unfunctionalized alkenes, achieving good enantioselectivities (Qu et al., 2014).

Photophysical Properties of Acrylonitrile Derivatives : Research on single crystal X-ray diffraction analyses of acrylonitrile derivatives featuring electron-donor moieties like N-ethylcarbazole reveals insights into their molecular packing, optical properties, and self-assembly behaviors. These compounds, including 2-(pyridin-3-yl)prop-2-enenitriles, exhibit strong π-π-interactions in the solid state, and their electrochemical and photophysical properties were studied in detail (Percino et al., 2016).

Cyclization Reactions for Synthesis of Cyclopentenes : A study on 2,3-bis(phenylsulfonyl)-1,3-butadiene reveals its conjugate addition in the presence of carbanions, leading to a variety of unsaturated sulfones. This reaction provides a [4+1] annulation approach to phenylsulfonyl-substituted cyclopentenes, useful in organic synthesis (Padwa et al., 1994).

Tricarbonylrhenium Complexes from Pyridyltriazole Ligands : Research into tricarbonylrhenium complexes derived from pyridyltriazole ligands with various phenyl arms highlights their structural features and the influence of these arms on the geometry and electronic properties of the complexes. These findings are significant for understanding the chemical behavior of such complexes (Wolff et al., 2013).

Properties

IUPAC Name |

(E)-2-(benzenesulfonyl)-3-pyridin-3-ylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S/c15-10-14(9-12-5-4-8-16-11-12)19(17,18)13-6-2-1-3-7-13/h1-9,11H/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQRQNPEJRBKDO-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CN=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CN=CC=C2)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B2642901.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2642906.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2642908.png)

![4-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2642912.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(piperidin-1-yl)ethanone](/img/structure/B2642913.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2642914.png)

![4-benzoyl-N-[4-[4-[(4-benzoylbenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2642916.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(4-chlorophenethyl)oxalamide](/img/structure/B2642919.png)